molecular formula C17H21NO5 B1317698 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 31696-09-0

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B1317698
CAS RN: 31696-09-0
M. Wt: 319.4 g/mol
InChI Key: YMPFJXQFTCDJOB-UHFFFAOYSA-N
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Patent
US06875762B2

Procedure details

A solution of potassium hydroxide (24.6 g, 375 mmol) in H2O (400 ml) was added to a solution of 1-benzyl 4-ethyl 5-oxo-1,4-azepanedicarboxylate (40.0 g, 125 mmol) in ethanol (400 ml). The resulting mixture was heated at reflux for 2.5 hours. Reaction was then cooled to rt., the ethanol was removed under reduced pressure, and was diluted with 200 ml brine and 300 ml ethyl acetate. The layers were separated, and the aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with brine, dried over MgSO4, and concentrated to an orange oil in vacuo. The product was isolated by flash chromatography (silica gel, 40% EtOAc/hexane) yielding a clear, colorless oil (22.6 g, 73%). 1H NMR(CDCl3) δ 7.31-7.30, 5.12, 3.65-3.63, 2.68-2.60, 1.81-1.78; IR (liq.) 1698, 1475, 1454, 1442, 1423, 1331, 1320, 1295, 1270, 1241, 1191, 1165, 1091, 900, 699 cm−1.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]=[C:4]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6][CH:5]1C(OCC)=O>O.C(O)C>[O:3]=[C:4]1[CH2:5][CH2:6][CH2:7][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12])[CH2:9][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
O=C1C(CCN(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
, the ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
was diluted with 200 ml brine and 300 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil in vacuo
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography (silica gel, 40% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCN(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.